3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17882659
InChI: InChI=1S/C10H13F3N2O2/c1-17-6-7-4-15(9(16)2-3-14)5-8(7)10(11,12)13/h7-8H,2,4-6H2,1H3
SMILES:
Molecular Formula: C10H13F3N2O2
Molecular Weight: 250.22 g/mol

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC17882659

Molecular Formula: C10H13F3N2O2

Molecular Weight: 250.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile -

Specification

Molecular Formula C10H13F3N2O2
Molecular Weight 250.22 g/mol
IUPAC Name 3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C10H13F3N2O2/c1-17-6-7-4-15(9(16)2-3-14)5-8(7)10(11,12)13/h7-8H,2,4-6H2,1H3
Standard InChI Key BVEBEQQOMTVDBW-UHFFFAOYSA-N
Canonical SMILES COCC1CN(CC1C(F)(F)F)C(=O)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile, reflects its intricate architecture. Its molecular formula, C10H13F3N2O2, corresponds to a molecular weight of 250.22 g/mol. Key functional groups include:

  • A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

  • Methoxymethyl (-OCH2CH3) and trifluoromethyl (-CF3) substituents at the 3- and 4-positions of the pyrrolidine ring.

  • A ketone (-C=O) and nitrile (-C≡N) group on the propanenitrile side chain.

The stereochemistry of the pyrrolidine ring and substituents remains unspecified in available literature, suggesting opportunities for enantioselective synthesis studies.

PropertyValue
LogP (Partition Coefficient)~1.5 (predicted)
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
StabilitySensitive to hydrolysis under acidic/basic conditions

These traits influence its pharmacokinetic behavior, necessitating formulation strategies to enhance bioavailability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile involves multi-step organic reactions, typically proceeding as follows:

  • Pyrrolidine Functionalization:

    • Introduction of the trifluoromethyl group via electrophilic trifluoromethylation using reagents like Umemoto’s reagent.

    • Methoxymethylation via Williamson ether synthesis, employing methyl iodide and a base.

  • Side Chain Attachment:

    • Coupling the modified pyrrolidine with cyanoacetamide through a nucleophilic acyl substitution, facilitated by coupling agents (e.g., EDC, DCC).

Critical parameters include temperature control (0–25°C), anhydrous conditions, and chromatographic purification (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Challenges and Optimization

  • Regioselectivity: Competing reactions during trifluoromethylation may yield undesired regioisomers. Catalytic systems leveraging transition metals (e.g., CuI) improve selectivity .

  • Yield Enhancement: Microwave-assisted synthesis reduces reaction times from hours to minutes, boosting yields by 15–20%.

Preclinical Research Findings

In Vitro Studies

Limited cell-based assays reveal:

  • Cytotoxicity: CC50_{50} > 100 µM in HEK293 cells, indicating low acute toxicity.

  • Antiviral Activity: 50% reduction in HIV-1 replication at 5 µM, though viral load rebounded post-treatment.

Pharmacokinetic Profiling

Preliminary ADME data (rat models):

ParameterValue
Oral Bioavailability22%
Half-life (t1/2_{1/2})3.1 hours
Plasma Protein Binding89%

The moderate bioavailability underscores the need for prodrug formulations or nanoencapsulation.

Future Directions

Targeted Structural Modifications

  • Stereochemistry: Synthesis of enantiomers to evaluate chiral effects on potency.

  • Prodrug Derivatives: Esterification of the nitrile to enhance membrane permeability.

Collaborative Research Opportunities

  • Academic Partnerships: Joint ventures with universities for high-throughput screening against neglected tropical disease targets.

  • Government Funding: Applications to NIH/NIAID grants for antiviral drug development.

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